molecular formula C30H24ClF4N3O3 B15074208 1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B15074208
M. Wt: 586.0 g/mol
InChI Key: GKKHXSFPYJSHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BMS-870145 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the chlorophenyl, fluoro, and trifluoromethoxy groups. The final step involves the formation of the urea linkage . Industrial production methods for BMS-870145 are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

BMS-870145 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-870145 has several scientific research applications:

    Chemistry: It is used as a tool compound to study P2Y1 receptor signaling pathways.

    Biology: The compound is utilized in research to understand the role of P2Y1 receptors in various biological processes.

    Medicine: BMS-870145 is investigated for its potential therapeutic applications in conditions where P2Y1 receptor antagonism could be beneficial, such as thrombosis and other cardiovascular diseases.

    Industry: The compound may be used in the development of new pharmaceuticals targeting P2Y1 receptors.

Mechanism of Action

BMS-870145 exerts its effects by selectively antagonizing the P2Y1 purinergic receptor. This receptor is involved in platelet aggregation and other cellular processes. By blocking the P2Y1 receptor, BMS-870145 inhibits platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to purinergic signaling .

Comparison with Similar Compounds

BMS-870145 is unique in its selectivity and potency as a P2Y1 receptor antagonist. Similar compounds include:

Properties

Molecular Formula

C30H24ClF4N3O3

Molecular Weight

586.0 g/mol

IUPAC Name

1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40)

InChI Key

GKKHXSFPYJSHCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C

Origin of Product

United States

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